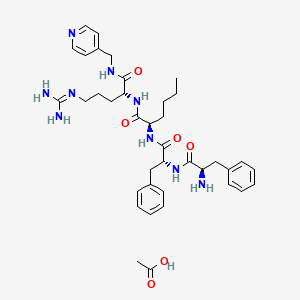
Cyanine5.5 carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyanine5.5 carboxylic acid is a far-red emitting fluorescent dye . It is in the form of a dark blue powder . The dye is non-reactive for most applications and can be used as a control or reference sample, and for instrument calibration .
Molecular Structure Analysis
The molecular formula of Cyanine5.5 carboxylic acid is C40H43ClN2O2 . The IUPAC name is 1H-Benz[e]indolium, 2-[5-[3-(5-carboxypentyl)-1,3-dihydro-1,1-dimethyl-2H-benz[e]indol-2-ylidene]-1,3-pentadien-1-yl]-1,1,3-trimethyl- .Physical And Chemical Properties Analysis
Cyanine5.5 carboxylic acid has a molecular weight of 619.23 . It is soluble in organic solvents (DMSO, DMF, dichloromethane), but practically insoluble in water . The dye has an excitation/absorption maximum at 684 nm and an emission maximum at 710 nm .科学的研究の応用
Bioconjugation and Metal Chelation : Cyanine dyes with carboxylic acid groups, such as Cyanine5.5 carboxylic acid, have been utilized in various fields due to their bioconjugation capabilities and potential as metal chelators. Their optical properties, such as absorbance and emission maxima, quantum yield, and molecular brightness levels, are significant in determining their effectiveness as fluorescent probes. The acid groups in these dyes act as functional handles, enhancing their applicability in biological and chemical studies (Dost, Gressel, & Henary, 2017).
Single-Molecule Optical Switch : Carbocyanine dyes, including Cy5 variants, demonstrate the capacity to act as efficient reversible single-molecule optical switches. This property is valuable in applications like ultrahigh-density optical data storage. The fluorescent state of these dyes can be restored after apparent photobleaching, which is significant in the study of biological processes and the development of new imaging technologies (Heilemann et al., 2005).
Fluorescent Labeling of Nucleic Acids : Cyanine dyes, including variants like Cy3 and Cy5, are commonly used in fluorescent labeling of DNA and RNA. Their fluorescence efficiency is influenced by the sequence of the nucleic acid they are attached to. This sequence-dependent fluorescence is critical in applications like qPCR, sequencing, and fluorescence in situ hybridization, where accurate and consistent labeling is required (Kretschy & Somoza, 2014).
Bioorthogonal Conjugation : Monofunctional carbocyanine dyes, modified with carboxylic acids, azides, or alkynes, have been developed for biological applications. These dyes exhibit strong near-infrared fluorescence emission and are useful in bioorthogonal labeling schemes, particularly in "click" reactions for cellular imaging and other bioanalytical applications (Shao, Weissleder, & Hilderbrand, 2008).
DNA Dye Aggregate Structures : Cyanine dyes like Cy5 are being explored for their role in exciton delocalization in DNA dye aggregate structures. This application is pertinent to the development of light-harvesting devices and room-temperature quantum computers. The tuning of dye properties such as hydrophilicity/hydrophobicity influences the strength of excitonic coupling in these structures (Meares et al., 2022).
特性
CAS番号 |
1449661-34-0 |
|---|---|
製品名 |
Cyanine5.5 carboxylic acid |
分子式 |
C40H43ClN2O2 |
分子量 |
619.25 |
IUPAC名 |
1H-Benz[e]indolium, 2-[5-[3-(5-carboxypentyl)-1,3-dihydro-1,1-dimethyl-2H-benz[e]indol-2-ylidene]-1,3-pentadien-1-yl]-1,1,3-trimethyl- |
InChI |
InChI=1S/C40H42N2O2.ClH/c1-39(2)34(41(5)32-25-23-28-16-11-13-18-30(28)37(32)39)20-8-6-9-21-35-40(3,4)38-31-19-14-12-17-29(31)24-26-33(38)42(35)27-15-7-10-22-36(43)44;/h6,8-9,11-14,16-21,23-26H,7,10,15,22,27H2,1-5H3;1H |
InChIキー |
UFNAFNWOXFAMSM-UHFFFAOYSA-N |
SMILES |
CC(C1=C(C=CC=C2)C2=CC=C1N/3C)(C)C3=C/C=C/C=C/C4=[N+](CCCCCC(O)=O)C5=CC=C(C=CC=C6)C6=C5C4(C)C.[Cl-] |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



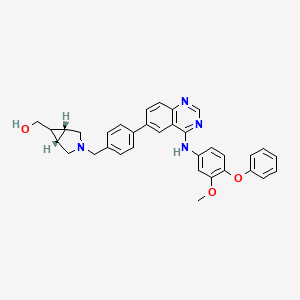
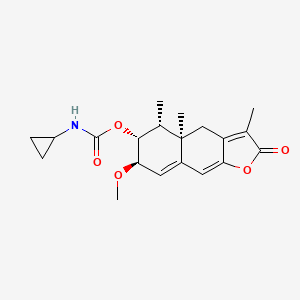
![[(2R,3R,4R,5R,6R)-3,4,5-triacetoxy-6-[2-[1'-acetyl-7-[2-[(2R,3R,4R,5R,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)tetrahydropyran-2-yl]ethynyl]spiro[fluorene-9,4'-piperidine]-2-yl]ethynyl]tetrahydropyran-2-yl]methyl acetate](/img/structure/B606790.png)
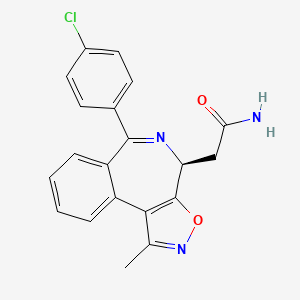
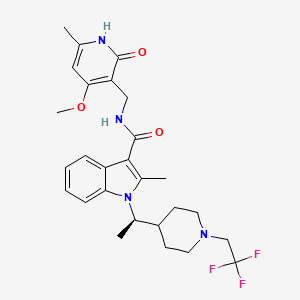
![(s)-2-(4-(4-Chlorophenyl)-2,3,9-trimethyl-6h-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetamide](/img/structure/B606794.png)
![N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[(1R)-1-(oxan-4-yl)ethyl]indole-3-carboxamide](/img/structure/B606796.png)
![6-Ethyl-7-oxo-5-o-tolyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B606797.png)
![2-[3-(3-(2,4-Difluorophenyl)-4,5-dihydro-5-isoxazolyl]-1-(4-morpholinyl)ethanone](/img/structure/B606803.png)
![2,2'-[1,4-Naphthalenediylbis[(4-methoxyphenylsulfonyl)imino]]bisacetic acid](/img/structure/B606804.png)
